(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
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Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O5S3 and its molecular weight is 450.54. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic compound notable for its unique structural characteristics and potential biological activities. This compound contains a thiazole ring, an allyl group, and two methylsulfonyl groups, which may enhance its solubility and reactivity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C19H18N2O5S3, with a molecular weight of 450.6 g/mol. The presence of functional groups such as the thiazole ring and methylsulfonyl groups contributes to its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈N₂O₅S₃ |
Molecular Weight | 450.6 g/mol |
CAS Number | 896277-81-9 |
Biological Activities
Research has indicated that compounds similar to this compound exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Derivatives of benzothiazole have shown significant antibacterial and antifungal properties. For instance, studies on related compounds have revealed effective inhibition against various pathogens, suggesting potential applications in treating infections .
- Anticancer Properties : Some benzothiazole derivatives have demonstrated anticancer effects by inhibiting cell proliferation in various cancer cell lines. For example, compounds derived from similar structures have been evaluated for their antiproliferative activity against breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines, showing promising results .
- Neuroprotective Effects : Certain derivatives have been tested for neuroprotective properties, particularly in models of ischemia/reperfusion injury. These compounds exhibited the ability to scavenge reactive oxygen species (ROS), which is crucial in protecting neuronal cells from oxidative stress .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Modulation of Cell Signaling Pathways : The structural features of the compound may allow it to interact with specific receptors or signaling molecules, influencing cellular responses.
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of related benzothiazole derivatives against common bacterial strains. The minimum inhibitory concentration (MIC) was determined, revealing that some derivatives had MIC values as low as 50 µg/mL, indicating strong antibacterial potential .
- Anticancer Screening : In vitro assays were conducted on various cancer cell lines to assess the antiproliferative effects of related compounds. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer activity .
Properties
IUPAC Name |
2-methylsulfonyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S3/c1-4-11-21-15-10-9-13(28(2,23)24)12-16(15)27-19(21)20-18(22)14-7-5-6-8-17(14)29(3,25)26/h4-10,12H,1,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUAQYDLWXGKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.